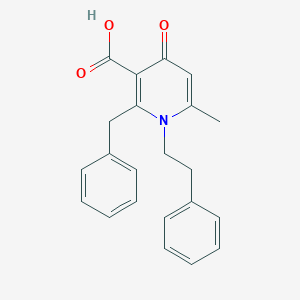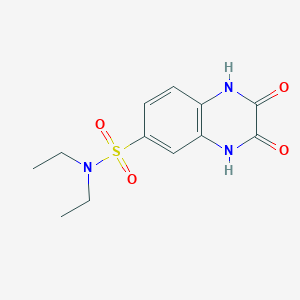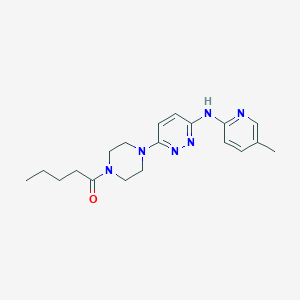
2-benzyl-6-methyl-4-oxo-1-(2-phenylethyl)-1,4-dihydro-3-pyridinecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related pyridine derivatives often involves complex reactions. For example, the synthesis of 1,4-dihydropyridines (DHPs) and their transformation into pyridines (Py) can be achieved through reactions involving carboxylic acid esters and subsequent dehydrogenation processes. These synthetic pathways include reactions with acetylenedicarboxylic acid esters, methyliodide, and ethyliodide, leading to a variety of products including carbinols, carbaldehydes, and tetrazoles (Görlitzer & Kramer, 2000).
Molecular Structure Analysis
Molecular structure determination is crucial for understanding the compound's properties. X-ray diffraction methods have been utilized to explore the structures of related compounds, revealing the importance of intramolecular and intermolecular hydrogen bonds in determining molecular conformation and packing in crystals. These structural analyses provide insights into the conformational flexibility and the role of hydrogen bonding in the molecular assembly of pyridine derivatives (Kuleshova & Khrustalev, 2000).
Chemical Reactions and Properties
The chemical reactivity of pyridine derivatives encompasses a broad spectrum of transformations, including aminomethylation, acetoxylation, and reactions leading to the synthesis of isothioureidomethyl and benzimidazolylthiomethyl derivatives. These reactions are indicative of the compound's versatile chemical behavior, enabling the synthesis of a wide range of functionalized derivatives (Smirnov, Kuz’min, & Kuznetsov, 2005).
Physical Properties Analysis
The physical properties of pyridine derivatives, such as solubility, melting point, and crystal structure, are closely related to their molecular structure. X-ray crystallography has been extensively used to determine the crystal structures of these compounds, providing valuable information on their physical characteristics, molecular conformation, and the nature of their crystalline assemblies (Zhu, Wang, & Lu, 2009).
Chemical Properties Analysis
The chemical properties of pyridine derivatives are profoundly influenced by their molecular structure. Studies on the reactivity, stability, and functional group transformations offer insights into the chemical nature of these compounds. For instance, domino reactions have been employed for synthesizing a series of benzothieno[2,3-c]pyridines, highlighting the compound's capacity for undergoing complex chemical transformations (Tolkunov et al., 2012).
Aplicaciones Científicas De Investigación
Coordination Polymers and Crystal Engineering
The synthesis and characterization of various coordination polymers, revealing insights into structural topologies and luminescent properties, have been explored. For example, lanthanide coordination polymers synthesized from pyridine-2,5-dicarboxylic acid and benzenecarboxylic acid under hydrothermal conditions show unprecedented rutile-related topologies and luminescent properties (Qin et al., 2005). Similarly, supramolecular assemblies of 1,2,4,5-benzenetetracarboxylic acid with various aza donor molecules demonstrate the formation of host-guest systems and infinite molecular tapes, indicating the versatility of pyridine derivatives in constructing complex molecular architectures (Arora & Pedireddi, 2003).
Oxidation Reactions and Catalysis
The development of polymeric oxidizing agents, such as the one prepared by supporting periodic acid on poly(1,4-phenylene-2,5-pyridine dicarboxyamide), showcases the application of pyridine derivatives in the selective oxidation of primary benzylic alcohols. This approach exhibits excellent selectivity and yields, highlighting the role of pyridine carboxylic acids in catalytic processes (Pourali et al., 2012).
Crystal Structure Analysis
Studies on the crystal structures of pyridine derivatives have provided valuable information on molecular interactions and hydrogen bonding. For instance, the analysis of 2-methylpyridinium 2-carboxybenzoate–benzene-1,2-dicarboxylic acid reveals intricate hydrogen bonding leading to a three-dimensional network, enhancing our understanding of molecular assembly and crystal engineering (Sivakumar et al., 2016).
Photocatalytic Properties
Research on metal(II) complexes based on 1,4-bis(3-pyridylaminomethyl)benzene highlights the potential of pyridine derivatives in photocatalysis. These complexes demonstrate varied thermal stabilities, UV-vis absorption spectra, and photocatalytic activity, suggesting their applicability in environmental remediation and sustainable chemistry (Gong et al., 2013).
Synthetic Chemistry and Drug Development
The synthesis of new series of pyridine and fused pyridine derivatives for potential therapeutic applications showcases the role of pyridine carboxylic acids in medicinal chemistry. These derivatives exhibit promising anti-inflammatory activities, underscoring the importance of such compounds in drug discovery and development (Al-Issa, 2012).
Propiedades
IUPAC Name |
2-benzyl-6-methyl-4-oxo-1-(2-phenylethyl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO3/c1-16-14-20(24)21(22(25)26)19(15-18-10-6-3-7-11-18)23(16)13-12-17-8-4-2-5-9-17/h2-11,14H,12-13,15H2,1H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXWGSKFOUHBBHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C(=C(N1CCC2=CC=CC=C2)CC3=CC=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzyl-6-methyl-4-oxo-1-(2-phenylethyl)-1,4-dihydro-3-pyridinecarboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-methylphenyl)-3-[(3-nitrobenzylidene)amino]-4(3H)-quinazolinone](/img/structure/B5567452.png)
![5-[(2,4-dichlorophenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5567454.png)
![9-(4-methylphenyl)tetrazolo[1,5-c]thieno[3,2-e]pyrimidine](/img/structure/B5567460.png)
![5-nitro-N'-[4-(pentyloxy)benzylidene]-3-phenyl-1H-indole-2-carbohydrazide](/img/structure/B5567462.png)
![1-(3,4-dimethoxybenzoyl)-3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B5567464.png)
![(1S*,5R*)-6-[(2-butyl-5-chloro-1H-imidazol-4-yl)methyl]-3-methyl-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5567472.png)
![methyl 4,5-dimethoxy-2-[(2-thienylsulfonyl)amino]benzoate](/img/structure/B5567477.png)
![3-ethyl-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B5567479.png)

![N-[3-(diethylamino)propyl]-2-(3-ethoxyphenyl)-4-quinolinecarboxamide](/img/structure/B5567496.png)
![(1S*,5R*)-3-[(3-cyclohexyl-5-isoxazolyl)methyl]-6-(2-methoxyethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5567507.png)

![acetone O-[6-methyl-2-(methylthio)-4-pyrimidinyl]oxime](/img/structure/B5567516.png)
